molecular formula C16H20N2O5 B13963334 methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate

methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate

Cat. No.: B13963334
M. Wt: 320.34 g/mol
InChI Key: MSTKYWJHAINMJS-UHFFFAOYSA-N
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Description

Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate is a complex organic compound characterized by the presence of a tert-butyl group, a dioxotetrahydropyrimidinyl moiety, and a hydroxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the hydroxybenzoate ester, followed by the introduction of the tert-butyl group and the dioxotetrahydropyrimidinyl moiety. Common reagents used in these reactions include tert-butyl chloride, pyrimidine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzoate moiety can be oxidized to form quinones.

    Reduction: The dioxotetrahydropyrimidinyl group can be reduced to tetrahydropyrimidine derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxybenzoate moiety can yield quinone derivatives, while reduction of the dioxotetrahydropyrimidinyl group can produce tetrahydropyrimidine compounds.

Scientific Research Applications

Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxybenzoate moiety can interact with enzymes and receptors, while the dioxotetrahydropyrimidinyl group may influence biological activity through hydrogen bonding and other interactions. The tert-butyl group can affect the compound’s stability and solubility, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-tert-butyl-4-hydroxybenzoate
  • Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-hydroxybenzoate
  • Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-methoxybenzoate

Uniqueness

Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the dioxotetrahydropyrimidinyl moiety provides opportunities for diverse chemical reactions and interactions.

Properties

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

methyl 3-tert-butyl-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-hydroxybenzoate

InChI

InChI=1S/C16H20N2O5/c1-16(2,3)11-8-9(7-10(13(11)20)14(21)23-4)18-6-5-12(19)17-15(18)22/h7-8,20H,5-6H2,1-4H3,(H,17,19,22)

InChI Key

MSTKYWJHAINMJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(=O)OC)N2CCC(=O)NC2=O

Origin of Product

United States

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